molecular formula C11H7ClFNO3 B13708792 Methyl 5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylate

Methyl 5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13708792
M. Wt: 255.63 g/mol
InChI Key: UUNHEOXIXTZDDA-UHFFFAOYSA-N
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Description

Methyl 5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of Methyl 5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylate typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes. The reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions usually involve moderate temperatures and the use of solvents like methanol or ethanol. Industrial production methods may employ continuous flow reactors to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Methyl 5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Methyl 5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H7ClFNO3

Molecular Weight

255.63 g/mol

IUPAC Name

methyl 5-(5-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H7ClFNO3/c1-16-11(15)9-5-10(17-14-9)7-4-6(12)2-3-8(7)13/h2-5H,1H3

InChI Key

UUNHEOXIXTZDDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)Cl)F

Origin of Product

United States

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